

Spectroscopic Characterization of (R)-1-Phenylethanol: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-1-phenylethanol	
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This guide provides a comprehensive overview of the spectroscopic characterization of **(R)-1-phenylethanol**, a chiral secondary alcohol. The document details the analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(R)-1-phenylethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **(R)-1-Phenylethanol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.40 - 7.25	Multiplet	-	5H	Aromatic protons (C ₆ H₅)
4.90	Quartet	6.6	1H	Methine proton (- CH)
1.87	Singlet (broad)	-	1H	Hydroxyl proton (-OH)



| 1.50 | Doublet | 6.3 | 3H | Methyl protons (-CH₃) |

Data compiled from multiple sources indicating consistent values.[1][2]

Table 2: ¹³C NMR Data for **(R)-1-Phenylethanol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
145.8	Quaternary	C1 (ipso-carbon)
128.5	Tertiary	C3/C5 (ortho-carbons)
127.5	Tertiary	C4 (para-carbon)
125.4	Tertiary	C2/C6 (meta-carbons)
70.4	Tertiary	Methine carbon (-CH)

| 25.1 | Primary | Methyl carbon (-CH₃) |

Data sourced from publicly available spectral databases.[1][2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-1-Phenylethanol

Wavenumber (cm⁻¹)	Intensity	Functional Group Vibration
~3355	Broad, Strong	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1490, ~1450	Medium to Weak	C=C stretch (aromatic ring)
~1079	Strong	C-O stretch (secondary alcohol)

| ~760, ~700 | Strong | C-H bend (monosubstituted benzene) |



Characteristic absorption frequencies are consistent with the structure of a secondary aromatic alcohol.[4]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Phenylethanol

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
122	Moderate	[C ₈ H ₁₀ O] ^{+*} (Molecular Ion, M ^{+*})
107	High	[M - CH₃] ⁺ (Loss of a methyl radical)
79	Moderate	[C ₆ H ₇] ⁺

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation pattern is characteristic of a benzylic alcohol, with the molecular ion at m/z 122.[5] The base peak is often observed at m/z 107, resulting from the stable benzylic carbocation formed after the loss of a methyl group.[5]

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic analysis of **(R)-1-phenylethanol**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of (R)-1-phenylethanol is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[1]



- Instrumentation: The sample is transferred to a 5 mm NMR tube. Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2][6]
- ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
- ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[7]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(R)-1-phenylethanol**.

Methodology:

- Sample Preparation (Thin Film Method): As (R)-1-phenylethanol is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film.[9]
- Instrumentation: The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.[10]
- Data Acquisition: A background spectrum of the empty salt plates (or air) is first recorded.
 The sample spectrum is then acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[11] Multiple scans are averaged to improve the signal-to-noise ratio.



 Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of significant absorption bands are identified and correlated with specific functional group vibrations.[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of **(R)-1-phenylethanol** to support its structural identification.

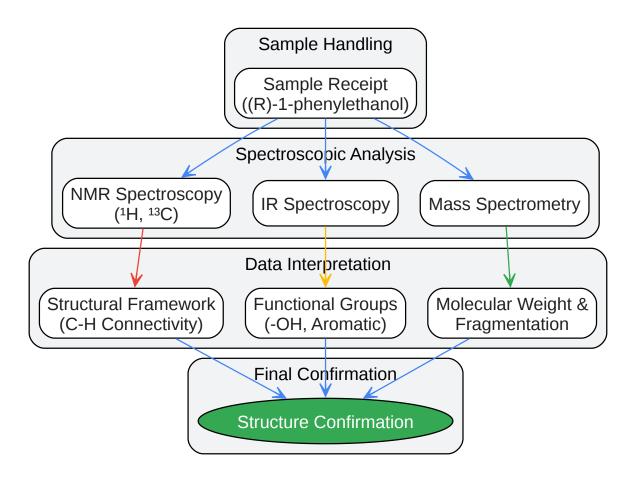
Methodology:

- Sample Introduction: A dilute solution of **(R)-1-phenylethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[13]
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺).[13]
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.[13]
- Data Interpretation: The peak with the highest m/z value is typically identified as the
 molecular ion, which provides the molecular weight of the compound. Other peaks in the
 spectrum correspond to fragment ions, and their masses are used to deduce the structure of
 the molecule.[14]

Visualization of the Analytical Workflow



The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like **(R)-1-phenylethanol**.



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Caption: Workflow for the spectroscopic characterization of **(R)-1-phenylethanol**.

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